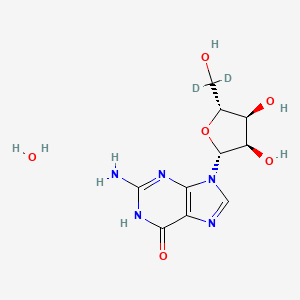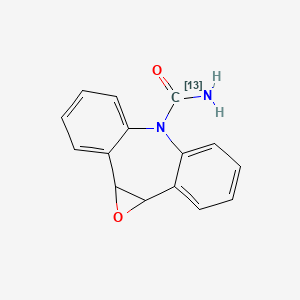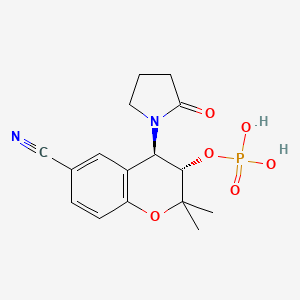
Foslevcromakalim
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Foslevcromakalim is an ophthalmic solution containing a prodrug of levcromakalim, a modulator of the adenosine triphosphate-sensitive potassium channel. It has potential vasodilating and episcleral venous pressure-lowering activities. Upon application into the eye, this compound is converted to levcromakalim, which dilates blood vessels by opening the adenosine triphosphate-sensitive potassium channel, thereby lowering both episcleral venous pressure and elevated intraocular pressure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of foslevcromakalim involves multiple steps. The initial step includes the reaction of 4-cyanophenol with 2-hydroxy-2-methyl-3-butyne under phase transfer catalysis conditions, leading to the formation of a propargyl carbocation. This intermediate then attacks the aromatic ring, forming an allylic cation that captures the adjacent phenol oxygen, resulting in the observed product. Subsequent treatment with aqueous N-bromosuccinimide leads to the addition of hypobromous acid elements, forming a bromohydrin. This cyclizes to the epoxide in the presence of sodium hydroxide. The ring opening of the oxirane with ammonia gives a mixture of trans amino alcohols, which are resolved to obtain the desired enantiomer. This enantiomer is then acylated with 4-chlorobutyryl chloride to give the chloroamide. The anion from the reaction of the amide with sodium hydride displaces the chlorine on the end of the chain to form the pyrrolidine ring, resulting in levcromakalim .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
化学反应分析
Types of Reactions
Foslevcromakalim undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Foslevcromakalim has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of adenosine triphosphate-sensitive potassium channels.
Biology: Investigated for its effects on cellular processes involving potassium channels.
Medicine: Explored for its potential therapeutic effects in conditions such as glaucoma and other ocular diseases.
Industry: Utilized in the development of new drugs targeting potassium channels.
作用机制
Foslevcromakalim exerts its effects by modulating the adenosine triphosphate-sensitive potassium channel. Upon application, it is converted to levcromakalim, which opens the potassium channel, leading to membrane hyperpolarization. This results in the relaxation of vascular smooth muscle cells, thereby lowering episcleral venous pressure and intraocular pressure. The molecular targets involved include the adenosine triphosphate-sensitive potassium channels and associated signaling pathways .
相似化合物的比较
Similar Compounds
Levcromakalim: The active isomer of cromakalim, with similar mechanisms of action and therapeutic effects.
Uniqueness of Foslevcromakalim
This compound is unique in its prodrug form, which allows for targeted delivery and conversion to the active compound, levcromakalim, within the eye. This targeted approach enhances its efficacy in lowering episcleral venous pressure and intraocular pressure, making it a valuable therapeutic agent for ocular conditions .
属性
CAS 编号 |
1802655-72-6 |
|---|---|
分子式 |
C16H19N2O6P |
分子量 |
366.30 g/mol |
IUPAC 名称 |
[(3S,4R)-6-cyano-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromen-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C16H19N2O6P/c1-16(2)15(24-25(20,21)22)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)23-16/h5-6,8,14-15H,3-4,7H2,1-2H3,(H2,20,21,22)/t14-,15+/m1/s1 |
InChI 键 |
JRUHOGHWZXTUMZ-CABCVRRESA-N |
手性 SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)OP(=O)(O)O)C |
规范 SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)OP(=O)(O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
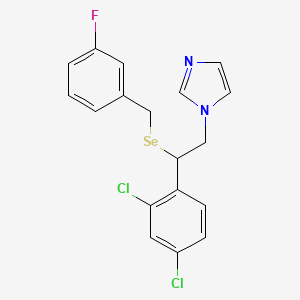
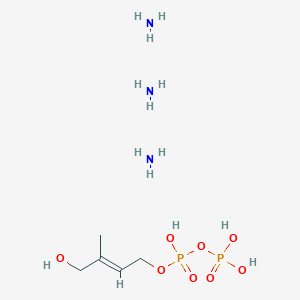
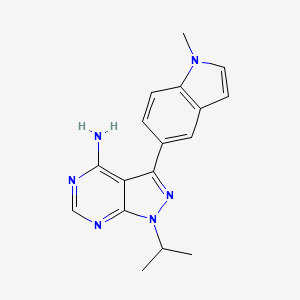
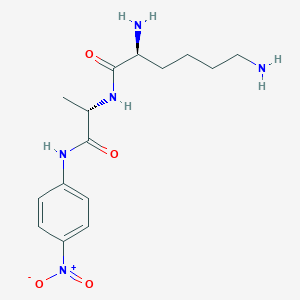
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
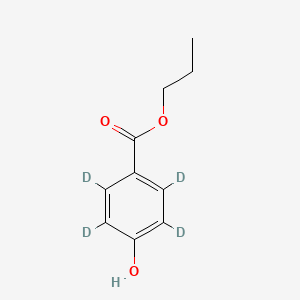
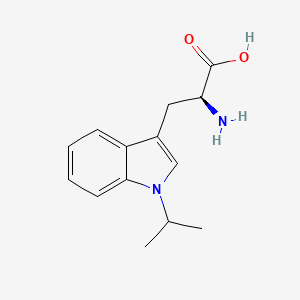
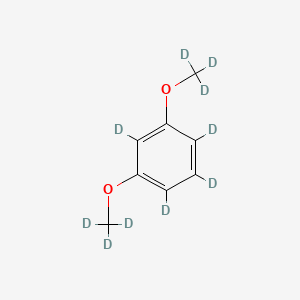
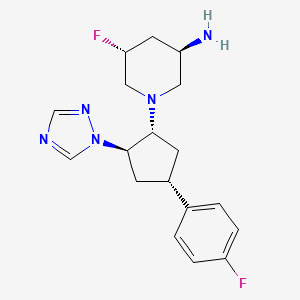
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
